molecular formula C21H16ClFN4O B8425834 Allitinib metabolite M6 CAS No. 845271-71-8

Allitinib metabolite M6

Cat. No. B8425834
Key on ui cas rn: 845271-71-8
M. Wt: 394.8 g/mol
InChI Key: FBSYJUVNGAMMOK-UHFFFAOYSA-N
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Patent
US08044063B2

Procedure details

In a flask equipped with a reflux condenser, the compound obtained in Example 6 1.60 g (3.77 mmol), reduced iron powder 1.05 g (18.85 mmol, 5 eq), glacial acetic acid (2 mL) and methanol (40 mL) were mixed. The mixture was refluxed in an oil bath at a temperature of 85° C. for 2.5 h. Then the iron powder was filtered of, the filtrate was diluted with ethyl acetate, washed sequentially with NaHCO3 solution and water. The organic phase was dried and concentrated to obtain yellow solid, which was identified as the title compound. Yield: 61%.
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[C:25]([N+:28]([O-])=O)[CH:26]=3)[N:21]=[CH:20][N:19]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1.C(O)(=O)C>CO>[Cl:1][C:2]1[CH:3]=[C:4]([NH:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[C:25]([NH2:28])[CH:26]=3)[N:21]=[CH:20][N:19]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
Name
reduced iron
Quantity
1.05 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask equipped with a reflux condenser
FILTRATION
Type
FILTRATION
Details
Then the iron powder was filtered of, the filtrate
ADDITION
Type
ADDITION
Details
was diluted with ethyl acetate
WASH
Type
WASH
Details
washed sequentially with NaHCO3 solution and water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain yellow solid, which

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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